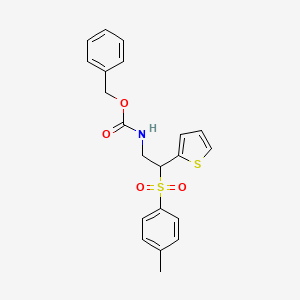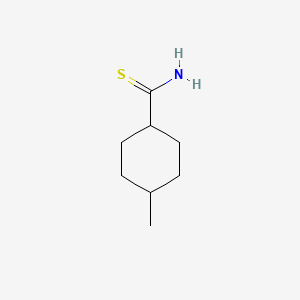![molecular formula C16H16BrClN2O2S B2674346 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide CAS No. 735322-63-1](/img/structure/B2674346.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of acetamide, which is a compound with the formula C2H5NO. It contains a thiazole ring, which is a type of heterocyclic compound that consists of a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR, and elemental analysis . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out. Thiazole derivatives are known to exhibit various biological activities, including antimicrobial and antitumor activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Gul et al. (2017) explored the synthesis of related compounds for their antimicrobial efficacy. Such compounds showed activity against various microbial species, suggesting potential applications in developing new antimicrobial agents.
Antitumor Properties
- Evaluation of Antitumor Activity : Research by Yurttaş et al. (2015) focused on the synthesis of benzothiazole derivatives, including N-[4-(benzothiazole-2-yl)phenyl]acetamide, showing significant anticancer activity against various cancer cell lines. This indicates its potential use in cancer therapy.
Anticonvulsant Effects
- Synthesis and Anticonvulsant Evaluation : A study by Nath et al. (2021) on derivatives of benzothiazole acetamide demonstrated significant anticonvulsant activity. This suggests a potential application in the development of anticonvulsant drugs.
Antifungal and Antibacterial Agents
- Antimicrobial Profile of Derivatives : Research by Fuloria et al. (2014) on similar compounds revealed antibacterial and antifungal properties, indicating their potential as antimicrobial agents.
Optoelectronic Properties
- Study on Optoelectronic Properties : Camurlu and Guven (2015) conducted research on thiazole-based polythiophenes, highlighting the optoelectronic properties of such compounds. This suggests potential applications in material science, particularly in the field of electronics Camurlu & Guven, 2015.
Nematicidal Activity
- Nematicidal Activity Study : A study by Lu et al. (2020) on phenylacetamide derivatives containing thiazole moieties revealed significant nematicidal activity. This suggests potential applications in agriculture as pest control agents.
Mechanism of Action
The mechanism of action of this compound would likely depend on its specific structure and the biological system in which it is used. Thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2S/c17-12-5-3-11(4-6-12)14-10-23-16(19-14)20(15(21)8-18)9-13-2-1-7-22-13/h3-6,10,13H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHOLQFZOCSRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

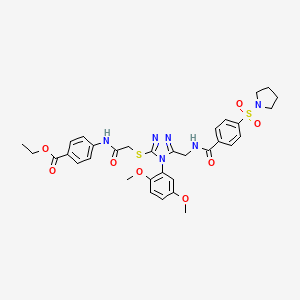
![8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674264.png)
![N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2674265.png)

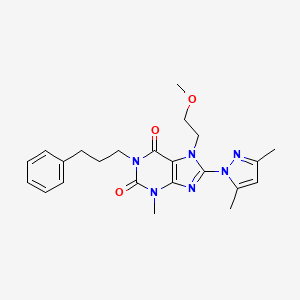
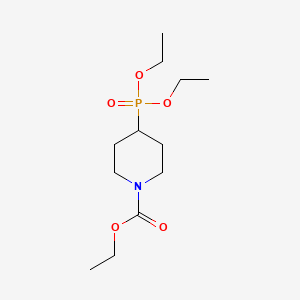

![(E)-N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2674276.png)
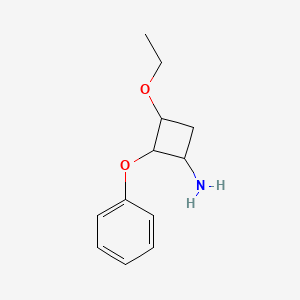

![(2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2674283.png)
